molecular formula C10H7FO B1442271 6-Fluoronaphthalen-1-ol CAS No. 804498-72-4

6-Fluoronaphthalen-1-ol

Cat. No.: B1442271
CAS No.: 804498-72-4
M. Wt: 162.16 g/mol
InChI Key: OKENUCKFNDSQJT-UHFFFAOYSA-N
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Description

6-Fluoronaphthalen-1-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 1st position on the naphthalene ring. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoronaphthalen-1-ol typically involves the fluorination of naphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction where naphthalen-1-ol is treated with a fluorinating agent such as Selectfluor under controlled conditions to introduce the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 6-fluoronaphthalen-1-one.

    Reduction: The compound can be reduced to form 6-fluoronaphthalen-1-amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 6-Fluoronaphthalen-1-one

    Reduction: 6-Fluoronaphthalen-1-amine

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

6-Fluoronaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Fluoronaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 6-Fluoronaphthalen-2-ol
  • 6-Fluoronaphthalen-1-amine
  • 6-Fluoronaphthalen-1-one

Comparison: 6-Fluoronaphthalen-1-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. For example, 6-Fluoronaphthalen-2-ol, with the hydroxyl group at the 2nd position, may exhibit different reactivity and biological activity. Similarly, 6-Fluoronaphthalen-1-amine and 6-Fluoronaphthalen-1-one, with amine and ketone groups respectively, have different chemical behaviors and applications .

Biological Activity

6-Fluoronaphthalen-1-ol is a naphthalene derivative characterized by a hydroxyl group at the 1-position and a fluorine atom at the 6-position. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₇FO
  • Molecular Weight : 162.16 g/mol
  • Appearance : White crystalline solid, soluble in organic solvents (e.g., ethanol, diethyl ether) but poorly soluble in water.

The structural features of this compound contribute to its biological activity. The hydroxyl group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity, facilitating interactions with lipid membranes.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis and cell cycle arrest in cancer cells. For instance, a study demonstrated that a derivative of this compound (referred to as compound 6a ) exhibited significant cytotoxic activity against MDA-MB-231 breast cancer cells by inducing S phase arrest and apoptosis .
  • Cytochrome P450 Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests its relevance in drug metabolism and pharmacokinetics, potentially affecting the efficacy and safety profiles of co-administered drugs.

Anticancer Studies

A notable study focused on the synthesis and evaluation of naphthalene-substituted triazole derivatives, including this compound. The results indicated that compound 6a significantly inhibited tumor growth in vivo and induced cell death through apoptosis in MDA-MB-231 cells. The study highlighted the following findings:

Parameter Control Compound 6a (1 μM)
Percentage of Cells in G174.39%39.14%
Percentage of Cells in S19.84%36.99%
Induction of ApoptosisNoYes

These results illustrate the compound's ability to manipulate cell cycle dynamics and promote programmed cell death .

Toxicity Studies

An acute toxicity study evaluated the safety profile of compound 6a in Kunming mice. The findings revealed no mortality at doses up to 40 mg/kg, indicating a high tolerance level. However, some liver damage was observed at higher doses, necessitating further investigation into its safety .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Position of Hydroxyl Group Biological Activity
6-Fluoronaphthalen-2-ol2ndDifferent reactivity; less studied
6-Fluoronaphthalen-1-amineN/APotentially different pharmacological effects
6-Fluoronaphthalen-1-oneN/AMay exhibit distinct anticancer properties

This comparison highlights that the positioning of functional groups significantly influences the biological activity and reactivity of these compounds.

Properties

IUPAC Name

6-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKENUCKFNDSQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704788
Record name 6-Fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804498-72-4
Record name 6-Fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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